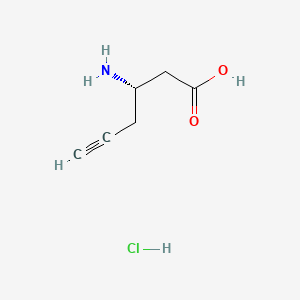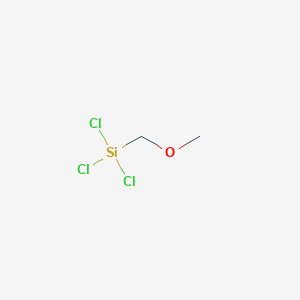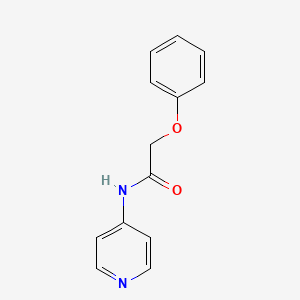
2-phenoxy-N-(pyridin-4-yl)acetamide
Descripción general
Descripción
2-phenoxy-N-(pyridin-4-yl)acetamide, also known as PPAA, is a synthetic compound that has attracted significant attention in the scientific community due to its potential applications in drug development. PPAA is a small molecule that belongs to the class of acetamides and is characterized by its unique chemical structure, which makes it an attractive target for drug discovery.
Aplicaciones Científicas De Investigación
Synthesis and Antiproliferative Activity
The compound 2-phenoxy-N-(pyridin-4-yl)acetamide has been explored in the synthesis of new functionalized pyridine linked thiazole derivatives, demonstrating promising anticancer activity. Specifically, compounds synthesized through a spacer involving this chemical structure have shown significant cytotoxicity against liver carcinoma (HepG2) and breast cancer (MCF-7) cell lines, with IC50 values ranging from 5.36 to 8.76 μM. This activity is comparable to the reference drug 5-fluorouracil, highlighting the potential therapeutic applications of these compounds in cancer treatment (Alaa M. Alqahtani & A. Bayazeed, 2020).
Antimicrobial Applications
Another research avenue for 2-phenoxy-N-(pyridin-4-yl)acetamide derivatives involves their antimicrobial properties. The synthesis of new Schiff bases and Thiazolidinone derivatives incorporating this structure has been conducted, showcasing effective antibacterial and antifungal activities. These findings suggest potential applications in developing new antimicrobial agents, which could address the growing concern of antibiotic resistance (N. Fuloria, S. Fuloria, & R. Gupta, 2014).
DNA-binding and Antioxidant Properties
The compound's utility extends to the synthesis of copper complexes with pyridyl–tetrazole ligands, including variants with pendant amide and hydrazide arms. These complexes have demonstrated significant DNA-binding capacity and antioxidant properties, opening avenues for research in genetic therapy and oxidative stress mitigation (Santhosh Reddy Kasi Reddy et al., 2016).
Memory Enhancement
In a more targeted application, derivatives of 2-phenoxy-N-(pyridin-4-yl)acetamide have been synthesized and evaluated for their potential to enhance memory capabilities in mice. This research points to the neuropharmacological applications of the compound, possibly offering new treatments for memory-related disorders (Li Ming-zhu, 2008).
Propiedades
IUPAC Name |
2-phenoxy-N-pyridin-4-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c16-13(15-11-6-8-14-9-7-11)10-17-12-4-2-1-3-5-12/h1-9H,10H2,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGEUSIXVLJZESY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>34.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24805233 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-phenoxy-N-(pyridin-4-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-(2-Amino-ethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester](/img/structure/B3068134.png)
![Cucurbit[5]uril](/img/structure/B3068135.png)


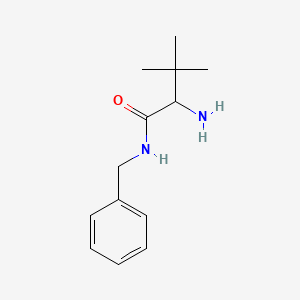


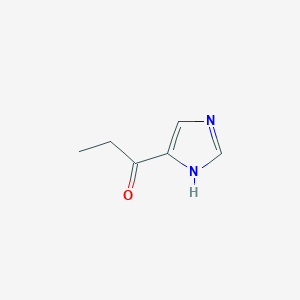
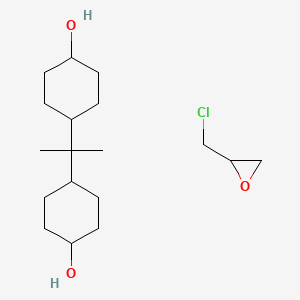

![2-[2-(Diphenylphosphino)phenyl]-4-benzyl-2-oxazoline](/img/structure/B3068194.png)
![1,6-Dimethyl-3-(4-pyridyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B3068210.png)
